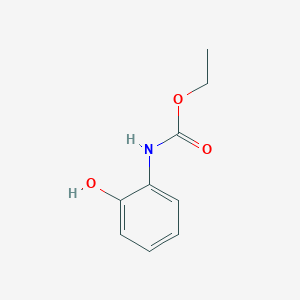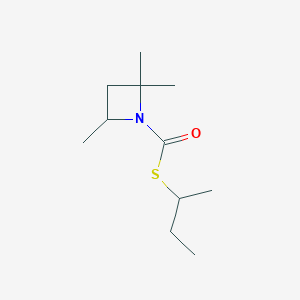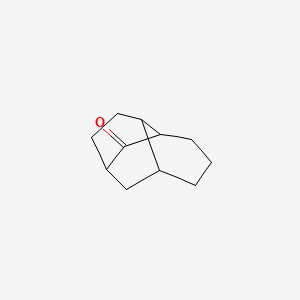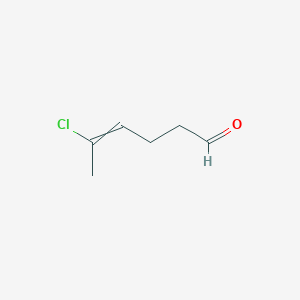
2,3,6-Trimethylhept-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylhept-4-yn-3-ol is an organic compound with the molecular formula C10H18O It is a branched alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with a Grignard reagent. For example, the reaction of 2,3,6-trimethylhept-4-yne with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2,3,6-Trimethylhept-4-yn-3-one.
Reduction: Formation of 2,3,6-Trimethylhept-4-en-3-ol or 2,3,6-Trimethylheptan-3-ol.
Substitution: Formation of 2,3,6-Trimethylhept-4-yn-3-chloride or 2,3,6-Trimethylhept-4-yn-3-bromide.
Scientific Research Applications
2,3,6-Trimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylhept-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trimethylheptane
- 2,3,4-Trimethylhexane
- 2,6,6-Trimethylhept-4-yn-3-ol
Uniqueness
2,3,6-Trimethylhept-4-yn-3-ol is unique due to its specific arrangement of methyl groups and the presence of both a hydroxyl group and a triple bond.
Properties
CAS No. |
56269-72-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,3,6-trimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,1-5H3 |
InChI Key |
QYGFCWWMAQPPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC(C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


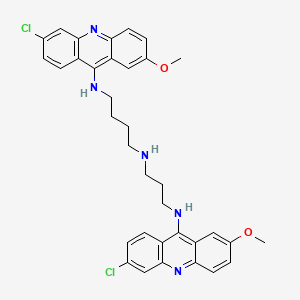
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
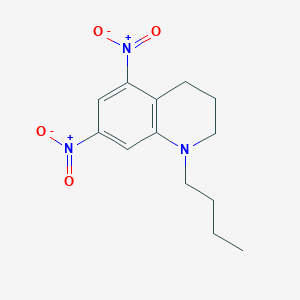
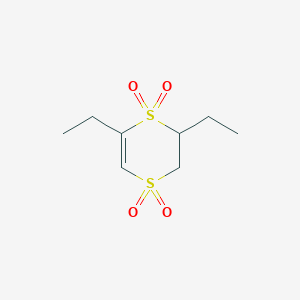
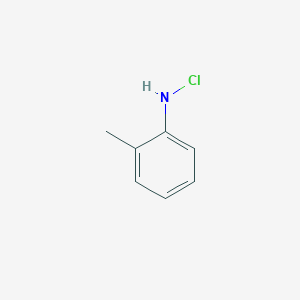
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
